molecular formula C23H33N3O5S B12785935 Phenoxazin-5-ium, 3,7-bis(diethylamino)-1-ethoxy-, methanesulfonate CAS No. 71850-58-3

Phenoxazin-5-ium, 3,7-bis(diethylamino)-1-ethoxy-, methanesulfonate

Cat. No.: B12785935
CAS No.: 71850-58-3
M. Wt: 463.6 g/mol
InChI Key: XTFZTIMLZOQYGS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenoxazin-5-ium, 3,7-bis(diethylamino)-1-ethoxy-, methanesulfonate is a synthetic organic compound known for its vibrant blue color. It is commonly used as a dye in various industrial applications, including textiles and biological staining. The compound is characterized by its phenoxazine core, which is substituted with diethylamino and ethoxy groups, enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenoxazin-5-ium, 3,7-bis(diethylamino)-1-ethoxy-, methanesulfonate typically involves the following steps:

    Starting Materials: The synthesis begins with phenoxazine, which is then subjected to a series of chemical reactions to introduce the diethylamino and ethoxy groups.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pH levels, and the presence of catalysts to ensure the desired product is obtained with high yield and purity.

    Methanesulfonate Formation:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. This ensures consistent quality and high production rates. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Phenoxazin-5-ium, 3,7-bis(diethylamino)-1-ethoxy-, methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its color and chemical properties.

    Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its solubility and reactivity.

    Substitution: The diethylamino and ethoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxazinone derivatives, while reduction can produce phenoxazine derivatives with altered electronic properties.

Scientific Research Applications

Phenoxazin-5-ium, 3,7-bis(diethylamino)-1-ethoxy-, methanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a dye and indicator in various chemical reactions and analytical techniques.

    Biology: The compound is employed in biological staining to visualize cellular components under a microscope.

    Industry: The dye is used in the textile industry for coloring fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of Phenoxazin-5-ium, 3,7-bis(diethylamino)-1-ethoxy-, methanesulfonate involves its interaction with molecular targets such as proteins and nucleic acids. The compound binds to these targets through electrostatic and hydrophobic interactions, altering their structure and function. This binding can lead to changes in cellular processes, making it useful in various biological and medical applications.

Comparison with Similar Compounds

Similar Compounds

    Phenoxazin-5-ium, 3,7-bis(diethylamino)-, chloride: This compound is similar in structure but differs in the counterion, which can affect its solubility and reactivity.

    Phenoxazin-5-ium, 3,7-bis(diethylamino)-, perchlorate: Another similar compound with a different counterion, used in similar applications but with distinct properties.

Uniqueness

Phenoxazin-5-ium, 3,7-bis(diethylamino)-1-ethoxy-, methanesulfonate is unique due to its specific substitution pattern and the presence of the methanesulfonate group. This gives it distinct solubility, stability, and reactivity characteristics, making it particularly useful in applications where these properties are essential.

Properties

CAS No.

71850-58-3

Molecular Formula

C23H33N3O5S

Molecular Weight

463.6 g/mol

IUPAC Name

[7-(diethylamino)-9-ethoxyphenoxazin-3-ylidene]-diethylazanium;methanesulfonate

InChI

InChI=1S/C22H30N3O2.CH4O3S/c1-6-24(7-2)16-11-12-18-19(13-16)27-21-15-17(25(8-3)9-4)14-20(26-10-5)22(21)23-18;1-5(2,3)4/h11-15H,6-10H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

XTFZTIMLZOQYGS-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC2=C(C(=C1)OCC)N=C3C=CC(=[N+](CC)CC)C=C3O2.CS(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.